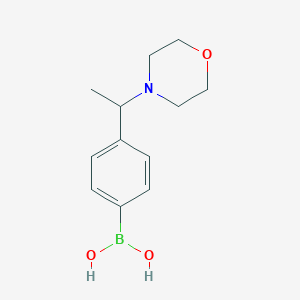

(4-(1-Morpholinoethyl)phenyl)boronic acid

Vue d'ensemble

Description

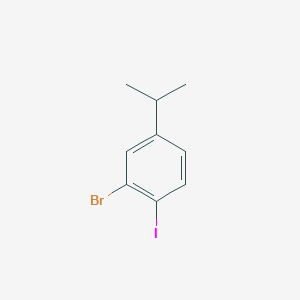

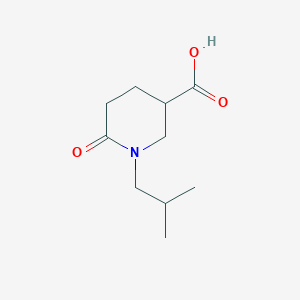

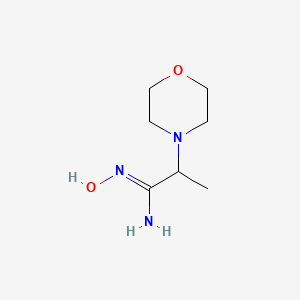

The compound “(4-(1-Morpholinoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are commonly used in organic synthesis and are generally stable and easy to handle .

Molecular Structure Analysis

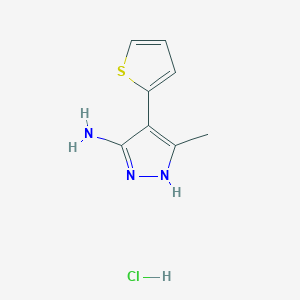

The molecular formula of “(4-(1-Morpholinoethyl)phenyl)boronic acid” is C12H18BNO3 . The compound contains a boron atom bonded to two hydroxyl groups and a phenyl group that is further substituted with a morpholinoethyl group .Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. They can act as Lewis acids, forming adducts with Lewis bases. They are also involved in metal-catalyzed cross-coupling reactions . Specific reactions involving “(4-(1-Morpholinoethyl)phenyl)boronic acid” are not provided in the search results.Applications De Recherche Scientifique

Detection of Organophosphorus Pesticides

A novel pH-responsive fluorescence probe based on a similar boronic acid compound, (4-morpholinomethyl) boronic acid (4-MPBA), was synthesized for the sensitive detection of trace-level organophosphorus pesticides (OPs) in fruit juices. This probe's sensitivity to pH changes enables the detection of OPs by inhibiting the reaction between OPs and acetylcholinesterase, showcasing a practical application in food safety and environmental monitoring (Zhao et al., 2021).

Boronic Acid Mannich Reactions

The boronic acid Mannich (BAM) reaction, employing α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids, highlights the compound's role in organic synthesis. This process facilitates the formation of 1-phenyl-1-morpholinoalkan-2-ones in moderate yields, illustrating the compound's utility in synthetic organic chemistry (Stas & Tehrani, 2007).

Sugar Binding and Sensing

Research on a new class of carbohydrate-binding boronic acids revealed that ortho-hydroxyalkyl arylboronic acids, akin to the compound , can complex glycopyranosides under physiologically relevant conditions. This finding suggests potential applications in designing oligomeric receptors and sensors for cell-surface glycoconjugates, which could advance glycoscience and biomedical research (Dowlut & Hall, 2006).

Crystal Engineering and Co-Crystal Design

Phenylboronic acids, including derivatives such as (4-(1-Morpholinoethyl)phenyl)boronic acid, exhibit conformational diversity and have been used in co-crystal design with N-donor compounds. This application highlights their significance in materials science, particularly in designing molecular complexes with specific properties (Varughese et al., 2011).

Enantioselective Synthesis

The compound's utility is further demonstrated in the enantioselective Petasis reaction, where it serves as a chiral auxiliary. This application underscores its potential in the asymmetric synthesis of bioactive compounds, contributing to pharmaceutical and synthetic organic chemistry (Koolmeister et al., 2002).

Safety And Hazards

Boronic acids, including “(4-(1-Morpholinoethyl)phenyl)boronic acid”, can pose health risks. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds, including the use of personal protective equipment and adequate ventilation .

Propriétés

IUPAC Name |

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTTWASDXFJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-Morpholinoethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)

![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)